molecular formula C5H9NO4 B140079 DL-Glutamic acid CAS No. 617-65-2

DL-Glutamic acid

Cat. No. B140079
CAS RN: 617-65-2
M. Wt: 147.13 g/mol
InChI Key: WHUUTDBJXJRKMK-UHFFFAOYSA-N
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Description

DL-Glutamic acid is a non-essential amino acid that plays a crucial role in various metabolic processes. It is involved in protein synthesis, serves as a neurotransmitter, and is a precursor to other amino acids. The DL form of glutamic acid includes both the D- and L- enantiomers of the molecule, which are mirror images of each other.

Synthesis Analysis

Several methods have been developed to synthesize DL-Glutamic acid. One approach involves a multi-step process starting from 1,1,1,5-tetrachloropentane, yielding DL-Glutamic acid with an overall yield of 52% . Another method describes a two-step chemical synthesis from methyl acrylate and diethyl acetamidomalonate, using strong amino bases as catalysts . Additionally, DL-Glutamic acid can be synthesized from β-propiolactone with an overall yield of 87% .

Molecular Structure Analysis

The molecular structure of DL-Glutamic acid has been studied using various techniques. For instance, the synthesis of a glycoconjugate of glutamic acid was confirmed by mass spectrometry and 1D/2D NMR, providing insights into its chemical structure . Moreover, the structure of DL-Glutamic acid monohydrate crystal was investigated under high pressure using Raman spectroscopy, revealing three structural phase transitions .

Chemical Reactions Analysis

DL-Glutamic acid can participate in various chemical reactions. An artifact in the radiochemical assay of brain mitochondrial glutamate decarboxylase was observed when using commercial DL-[1-14C] glutamic acid, indicating the presence of impurities that can affect enzymatic activity . The Maillard reaction, a form of non-enzymatic browning, has also been applied to glutamic acid, resulting in the synthesis of N-(β-D-deoxyfructos-1-yl)-L-glutamic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of DL-Glutamic acid and its derivatives have been extensively characterized. For example, the synthetic 4-methylene-DL-glutamic acid was analyzed for its physico-chemical characteristics, including infrared and proton magnetic resonance spectra, chromatography, pK values, and melting point . The stability of DL-Glutamic acid monohydrate crystal under high pressure was also assessed, with water molecules playing a significant role in its structural stability .

Relevant Case Studies

Case studies involving DL-Glutamic acid include the enzymatic resolution of DL-Glutamic acid to obtain its D- or L- enantiomers , and the resolution into optically active forms using optically active neutral amino acid amides . These studies are important for applications where the specific enantiomer of glutamic acid is required, such as in the synthesis of peptides or in pharmaceuticals.

Scientific Research Applications

1. Chemoenzymatic Synthesis

A study by Du et al. (2020) developed a chemoenzymatic strategy for producing D-glutamine using DL-glutamic acid as a raw material. They utilized an Escherichia coli whole-cell system for hydrolyzing L-glutamine, leaving D-glutamine with a high yield. This method holds potential for industrial production of D-glutamine.

2. Production and Applications of Polyglutamic Acid

Poly-γ-glutamic acid (γ-PGA), synthesized from DL-glutamic acid, exhibits properties like biodegradability and water solubility. Pandey et al. (2021) highlight its use in food, medicine, and waste treatment. The fermentative production of γ-PGA and its applications as an alternative to traditional polymers are emphasized.

3. Chiral Purification of Glutamic Acid Enantiomers

Svang-ariyaskul et al. (2012) demonstrated a system for the resolution of dl-glutamic acid, achieving high purity and yield. This involves solute exchange between crystallizers and a hollow-fiber membrane module, providing insights into membrane transport and product purity in chemical engineering.

4. Electrochemical Sensor Platform for Glutamate Detection

Jamal et al. (2018) reviewed the evolution of glutamate sensors based on micro and nanostructured electrode platforms. Their importance in clinical applications and food processing industries necessitates the development of high-performance sensors for glutamate detection.

5. Biosynthetic Mechanism of Poly-Gamma-Glutamic Acid

Ashiuchi (2010) presented the structural features and functions of components responsible for dl-PGA synthesis in Bacillus subtilis. The study Ashiuchi (2010) discusses two modes of nonribosomal amino acid polymerization, contributing to the understanding of microbial biopolymer synthesis.

6. Quantitative Study Using Terahertz Spectra

Zhuan-Ping et al. (2022) explored the use of terahertz time-domain spectroscopy for analyzing DL-glutamic acid and its monohydrate. This study contributes to the field of spectroscopic analysis and the understanding of amino acids at the molecular level.

7. Lactic Acid Bacteria as Glutamic Acid Producers

Zareian et al. (2012) and Ishak et al. (2017) investigated lactic acid bacteria as potent sources of glutamic acid. These studies provide insights into microbial production of glutamic acid and its potential applications in developing functional foods.

Safety And Hazards

DL-Glutamic acid should be handled with care. Avoid contact with skin and eyes. Do not breathe dust. Do not ingest. If swallowed then seek immediate medical assistance .

properties

IUPAC Name

2-aminopentanedioic acid
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InChI

InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)
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InChI Key

WHUUTDBJXJRKMK-UHFFFAOYSA-N
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Canonical SMILES

C(CC(=O)O)C(C(=O)O)N
Source PubChem
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Molecular Formula

C5H9NO4
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Related CAS

49717-32-0
Record name Poly(γ-glutamic acid)
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DSSTOX Substance ID

DTXSID0046987
Record name DL-Glutamic acid
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Molecular Weight

147.13 g/mol
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Physical Description

Solid; [Merck Index]
Record name DL-Glutamic acid
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Vapor Pressure

0.00000052 [mmHg]
Record name DL-Glutamic acid
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Product Name

DL-Glutamic acid

CAS RN

617-65-2, 56-86-0, 6893-26-1, 25513-46-6
Record name Glutamic acid
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Record name GLUTAMIC ACID, DL-
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Synthesis routes and methods

Procedure details

An excipients solution is prepared according to a protocol similar to that of Preparation 3 using 0.02 g of methionine, 0.96 g of sucrose and 9.01 g of water for injection (WFI). 8.42 g of the previous excipients solution were added to 9.66 g of water for injection (WFI) and to 7.31 g of polymer P2 solution (46.7 mg/mL polymer P2 solution) obtained by the method described in Preparation 7. This solution was gently stiffed for at least 15 min at room temperature.
Quantity
0.02 g
Type
reactant
Reaction Step One
Name
sucrose
Quantity
0.96 g
Type
reactant
Reaction Step One
Name
Quantity
9.01 g
Type
solvent
Reaction Step One
[Compound]
Name
previous excipients solution
Quantity
8.42 g
Type
reactant
Reaction Step Two
[Compound]
Name
polymer P2
Quantity
7.31 g
Type
reactant
Reaction Step Two
Name
Quantity
9.66 g
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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